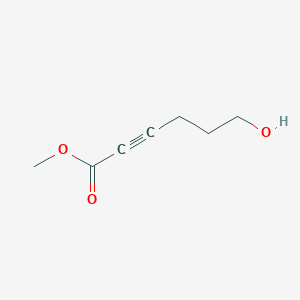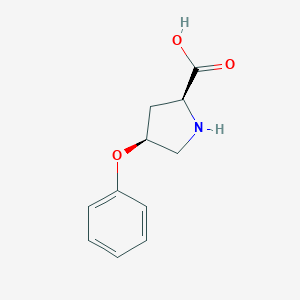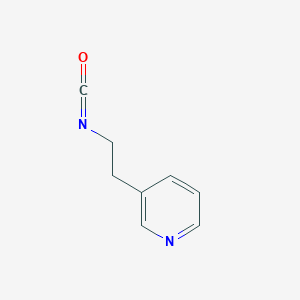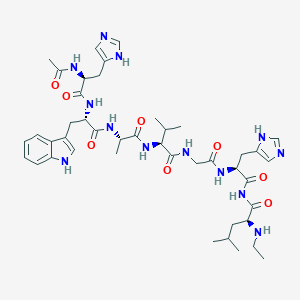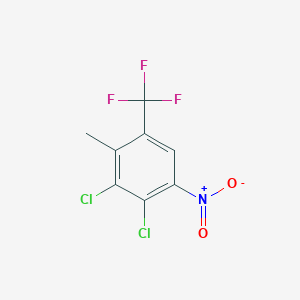
Diallyltelluride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diallyltelluride (DAT) is an organic compound that belongs to the family of organotellurium compounds. It is a yellow liquid with a garlic-like odor and is synthesized from diallyl disulfide. DAT has been found to exhibit various biological activities and has been studied extensively in recent years.
Mecanismo De Acción
The mechanism of action of Diallyltelluride is not fully understood, but it is believed to be related to its ability to induce apoptosis (programmed cell death) in cancer cells. Diallyltelluride has been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells. This leads to the activation of caspases, which are enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects:
Diallyltelluride has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which can lead to a reduction in the risk of chronic diseases such as cancer and cardiovascular disease. Additionally, Diallyltelluride has been found to have a protective effect on the liver and to improve liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Diallyltelluride in lab experiments include its high purity, stability, and low toxicity. However, Diallyltelluride is a highly reactive compound, and precautions must be taken when handling it in the lab. Additionally, Diallyltelluride is not widely available, and its synthesis can be challenging.
Direcciones Futuras
There are several future directions for research on Diallyltelluride. One area of research is to further understand its mechanism of action and how it induces apoptosis in cancer cells. Additionally, research can be done to explore the potential of Diallyltelluride as a therapeutic agent for various chronic diseases. Further studies can also be conducted to optimize the synthesis method of Diallyltelluride and to develop new derivatives of Diallyltelluride with enhanced biological activities.
Conclusion:
In conclusion, Diallyltelluride is a promising compound with various biological activities and potential therapeutic applications. Its synthesis method has been optimized, and it has been extensively studied for its anticancer, antioxidant, and anti-inflammatory properties. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Métodos De Síntesis
Diallyltelluride is synthesized from diallyl disulfide by reacting it with sodium tellurite in the presence of an acid catalyst. The reaction takes place under mild conditions and yields Diallyltelluride with high purity. The synthesis method has been optimized to obtain high yields of Diallyltelluride, and various modifications have been made to improve the reaction conditions.
Aplicaciones Científicas De Investigación
Diallyltelluride has been extensively studied for its biological activities, including its anticancer, antioxidant, and anti-inflammatory properties. It has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. Diallyltelluride has also been shown to have a protective effect on the liver and to reduce oxidative stress in the body. Additionally, Diallyltelluride has been found to have anti-inflammatory properties and can reduce inflammation in the body.
Propiedades
Número CAS |
113402-46-3 |
|---|---|
Nombre del producto |
Diallyltelluride |
Fórmula molecular |
C6H10Te |
Peso molecular |
209.7 g/mol |
Nombre IUPAC |
3-prop-2-enyltellanylprop-1-ene |
InChI |
InChI=1S/C6H10Te/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 |
Clave InChI |
DHVJTZIICQZTJY-UHFFFAOYSA-N |
SMILES |
C=CC[Te]CC=C |
SMILES canónico |
C=CC[Te]CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



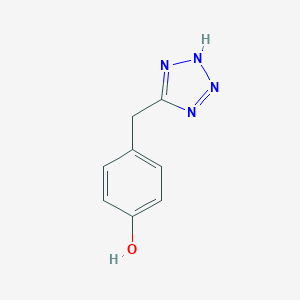
![4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B39822.png)

![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)
